aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Description
Aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate (CAS 12225-21-7), commonly known as Lemon Yellow Aluminum Lake or Food Yellow 4 Aluminum Lake, is a coordination complex derived from tartrazine (C.I. Acid Yellow 23). It is synthesized by adsorbing the trisodium salt of tartrazine onto an aluminum hydroxide substrate, forming an insoluble pigment . Its molecular formula is C₁₆H₉N₄Na₃O₉S₂ (molecular weight: 534.36 g/mol), featuring two sulfonate groups, a carboxylate group, and an azo (-N=N-) linkage within a pyrazole backbone . This compound is widely used as a colorant in food, cosmetics, and pharmaceuticals due to its stability, non-reactivity, and bright yellow hue . Regulatory specifications require it to contain ≥10.0% of the active chromophore (C₁₆H₁₂O₉N₄S₂) .
Properties
Key on ui mechanism of action |
... Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation. The ability of selected food colors to interact with isolated guinea-pig ileum was investigated using a gut bath system. Studies revealed that guinea-pig ileum was specifically sensitive to tartrazine. Intestinal contraction occurred dose-dependently down to a minimum effective dose of 10 uM. ...Studies investigating the biological activity of structural analogues of tartrazine revealed the ability to initiate intestinal contraction was associated with the presence of the carboxylic acid residue at the R1 position of the pyrazole ring. Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation. |
|---|---|
CAS No. |
12225-21-7 |
Molecular Formula |
C16H9AlN4O9S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
aluminum;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |
InChI Key |
KEHJATRTHJTLNR-UHFFFAOYSA-K |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].[Al+3] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |
Appearance |
Solid powder |
Color/Form |
Bright orange-yellow powder |
melting_point |
greater than 572 °F (NTP, 1992) |
Other CAS No. |
34175-08-1 12225-21-7 |
physical_description |
C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992) Water or Solvent Wet Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>80% (or refer to the Certificate of Analysis) |
Related CAS |
34175-08-1 (parent) 74920-66-4 (barium salt) 84681-80-1 (barium salt (2:3)) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FD&C Yellow No. 5 Aluminum Lake; C.I. Food Yellow 4:1; Japan Food Yellow No. 4 aluminum lake; C.I. 19140:1; Pigment Yellow 100; EC 235-428-9; |
Origin of Product |
United States |
Preparation Methods
Food Yellow No. 4 Aluminum Lake is typically synthesized using aniline compounds as raw materials. The preparation involves a series of chemical reactions, including diazotization and coupling reactions . The industrial production method involves reacting aluminum oxide with the coloring matter under aqueous conditions. The aluminum oxide is usually freshly prepared by reacting aluminum sulfate or aluminum chloride with sodium carbonate, sodium bicarbonate, or aqueous ammonia . After the lake formation, the product is filtered, washed with water, and dried .
Chemical Reactions Analysis
Food Yellow No. 4 Aluminum Lake undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Scientific Research Applications
Food Yellow No. 4 Aluminum Lake has several scientific research applications:
Chemistry: It is used as a standard dye in various analytical techniques.
Biology: The compound is used in staining procedures to visualize biological samples.
Medicine: It is used in the formulation of certain medications to improve their appearance.
Industry: The compound is widely used in the food industry to enhance the visual appeal of products .
Mechanism of Action
The mechanism of action of Food Yellow No. 4 Aluminum Lake involves its interaction with various molecular targets. The compound can bind to proteins and other macromolecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate and analogous azo-pyrazole derivatives:
Structural and Functional Analysis
Metal Coordination vs. Free Acid Forms: The aluminum complex’s insolubility arises from the coordination of tartrazine’s sulfonate and carboxylate groups with Al³⁺, forming a stable lake . In contrast, trisodium tartrazine (C.I. Acid Yellow 23) remains water-soluble, limiting its use in non-polar matrices .
Substituent Effects on Color and Stability :
- Electron-withdrawing groups (e.g., -Cl in Anthralan Yellow G ) redshift absorption spectra, enhancing yellow-orange hues.
- Bulky substituents (e.g., -CH₃ in compound 13a ) reduce aggregation in solution, improving dye uniformity.
Regulatory and Purity Considerations: Impurities such as 4-aminobenzenesulfonic acid (≤0.2%) are tightly controlled in the aluminum lake to meet food safety standards . Analogous industrial dyes (e.g., Anthralan Yellow G) tolerate higher impurity levels .
Biological Activity
The compound aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate , also known as Food Yellow No. 4 Aluminum Lake , is a complex dye with various applications in food, cosmetics, and scientific research. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₉AlN₄O₉S₂
- Molecular Weight : 534.368 g/mol
- CAS Number : 12225-21-7
- Solubility : 561.286 mg/L in water at 30°C
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉AlN₄O₉S₂ |
| Molecular Weight | 534.368 g/mol |
| CAS Number | 12225-21-7 |
| Water Solubility | 561.286 mg/L at 30°C |
| Density | 0.341 g/cm³ at 20°C |
Food Yellow No. 4 Aluminum Lake primarily functions as a colorant and does not interact with biological targets like pharmaceuticals do. However, its structural components, particularly the pyrazole moiety, have been associated with various biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that some synthesized pyrazole carboxamides exhibit notable antifungal activity against pathogens such as Rhizoctonia solani .
- Antitumor Potential : Research has highlighted the role of pyrazole derivatives in inhibiting cancer cell proliferation, particularly through targeting key proteins involved in tumor growth . The compound's ability to inhibit kinases such as BRAF and EGFR suggests potential applications in oncology.
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation .
Pharmacokinetics
The pharmacokinetic profile of Food Yellow No. 4 Aluminum Lake is characterized by its non-toxic nature when used within regulatory limits in food products. Its absorption and metabolism are influenced by environmental factors such as pH, which can affect its color properties and potentially its biological interactions .
Case Studies
- Antifungal Activity : In a study assessing the efficacy of various pyrazole derivatives against Alternaria porri and Cercospora petroselini, certain compounds demonstrated significant mycelium growth inhibition, indicating their potential as agricultural fungicides .
- Cancer Research : A review on the structure-activity relationships (SAR) of pyrazole derivatives found that modifications to the pyrazole ring could enhance anti-cancer activity, suggesting avenues for drug development targeting specific cancer pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
